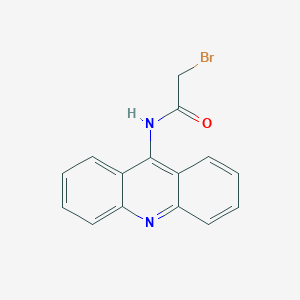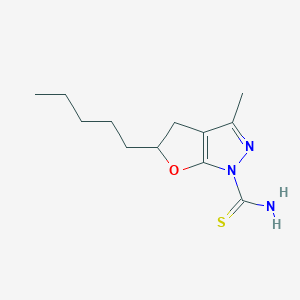
4,7-dihydroxyhexahydro-2-benzofuran-1(3H)-one
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,7-dihydroxyhexahydro-2-benzofuran-1(3H)-one is not present in intact garlic cloves but is formed when garlic is crushed or chopped. The enzyme alliinase converts alliin, a sulfur-containing amino acid, into garlicin. This reaction occurs rapidly and is highly efficient .
Industrial Production Methods: Industrial production of garlicin involves the extraction of alliin from garlic, followed by enzymatic conversion to garlicin. This process can be optimized by controlling the pH, temperature, and enzyme concentration to maximize yield .
Chemical Reactions Analysis
Types of Reactions: 4,7-dihydroxyhexahydro-2-benzofuran-1(3H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution. It is a reactive thiol-trapping sulfur compound that can react with thiol groups in proteins and other molecules .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones under mild conditions.
Reduction: It can be reduced to form diallyl sulfide and other sulfur-containing compounds.
Substitution: this compound can react with nucleophiles such as amines and thiols to form substituted products.
Major Products: The major products formed from these reactions include diallyl disulfide, diallyl trisulfide, and various other sulfur-containing compounds .
Scientific Research Applications
4,7-dihydroxyhexahydro-2-benzofuran-1(3H)-one has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying sulfur chemistry.
Biology: Studied for its antimicrobial properties against bacteria, fungi, and viruses.
Medicine: Investigated for its potential anticancer, cardiovascular protective, and anti-inflammatory effects.
Industry: Used in food preservation and as a natural pesticide
Mechanism of Action
4,7-dihydroxyhexahydro-2-benzofuran-1(3H)-one exerts its effects through several mechanisms:
Antimicrobial Activity: It disrupts the cell membranes of bacteria and fungi, leading to cell death.
Anticancer Activity: Induces apoptosis and inhibits cell proliferation by modulating signaling pathways such as NF-κB and MAPK.
Antioxidant Activity: Scavenges reactive oxygen species and enhances the activity of antioxidant enzymes.
Comparison with Similar Compounds
4,7-dihydroxyhexahydro-2-benzofuran-1(3H)-one is unique among sulfur-containing compounds due to its high reactivity and broad spectrum of biological activities. Similar compounds include:
Diallyl Disulfide (DADS): Less reactive but also possesses antimicrobial and anticancer properties.
Diallyl Trisulfide (DATS): More stable and has potent anticancer effects.
S-Allyl-Cysteine (SAC): Water-soluble and known for its antioxidant and neuroprotective properties.
Properties
IUPAC Name |
4,7-dihydroxy-3a,4,5,6,7,7a-hexahydro-3H-2-benzofuran-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c9-5-1-2-6(10)7-4(5)3-12-8(7)11/h4-7,9-10H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZFFFMYJURFCNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2C(C1O)COC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40569000 | |
| Record name | 4,7-Dihydroxyhexahydro-2-benzofuran-1(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40569000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138540-99-5 | |
| Record name | 4,7-Dihydroxyhexahydro-2-benzofuran-1(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40569000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(5Z)-5-[(2E,4E,6E)-tetradeca-2,4,6-trien-8,10-diynylidene]furan-2-one](/img/structure/B145482.png)



![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2S-[1(2R*,3R*),2alpha,5beta]]-(9CI)](/img/structure/B145492.png)




![Ethyl hexahydropyrrolo[3,4-B]pyrrole-5(1H)-carboxylate](/img/structure/B145506.png)

